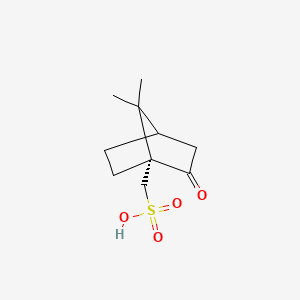
(1R)-(-)-10-Camphorsulfonic acid
概要
説明
(1R)-(-)-10-Camphorsulfonic acid is a useful research compound. Its molecular formula is C10H16O4S and its molecular weight is 232.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
-
Resolving Agent :
- (1R)-(-)-10-Camphorsulfonic acid is extensively used for the resolution of chiral amines and other cations. It facilitates the separation of enantiomers, which is crucial in the pharmaceutical industry for developing effective drugs with specific activity profiles .
- The compound can form salts with various bases, allowing for the selective crystallization of one enantiomer over another, thus enhancing the purity of pharmaceutical compounds .
-
Intermediate in Drug Synthesis :
- It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to act as a chiral auxiliary makes it valuable in synthesizing compounds where chirality is essential for biological activity .
- For example, it has been utilized in the synthesis of pentavalent organo-bismuth derivatives through enantioselective C-arylation processes .
- Therapeutic Applications :
Applications in Organic Synthesis
- Chiral Building Block :
- HPLC Derivatization Reagent :
- Ion-Pair Reagent :
Case Study 1: Chiral Resolution
A study demonstrated the effectiveness of this compound in resolving racemic mixtures of chiral amines. The researchers reported high yields and purity levels, showcasing its utility as a resolving agent in pharmaceutical applications.
Case Study 2: Enhanced Perovskite Solar Cells
Recent research highlighted the role of camphorsulfonic acid as a dopant in perovskite solar cells. The addition of this compound improved the crystallization process and enhanced device performance, indicating its potential applications beyond traditional organic synthesis .
化学反応の分析
Michael Friedel-Crafts Reaction
CSA catalyzes the reaction between indoles and aromatic alkenones, producing β-indolylketones:
Enantioselective Henry Reaction
CSA-derived copper complexes facilitate nitroaldol reactions between nitromethane and aromatic aldehydes:
Solvent-Dependent Cyclization Reactions
CSA mediates divergent pathways in Ugi adduct cyclization based on solvent polarity:
| Solvent Type | Reaction Pathway | Product | Yield |
|---|---|---|---|
| Aprotic (e.g., DCM) | 5-exo-trig cyclization | Indole derivatives | 85–92% |
| Protic (e.g., MeOH) | Alkyne-carbonyl metathesis | 2-Quinolone derivatives | 78–88% |
This solvent-switch strategy enables access to structurally diverse heterocycles .
Enantiomeric Resolution
CSA resolves chiral amines and β-blockers via ion-pair formation:
Mechanism
-
Three-point interaction : Hydroxyl, amine, and aromatic groups of β-blockers bind to CSA’s sulfonic acid, hydroxyl, and camphor skeleton .
-
Selectivity factors :
Chromatographic Resolution Example
| Parameter | Value |
|---|---|
| Stationary phase | DIOL-functionalized silica |
| Mobile phase | Dichloromethane:1-pentanol (199:1) |
| Analyte | Propranolol analogues |
| Resolution (R_s) | 1.2–2.5 |
Polymer Doping and Stabilization
CSA-doped polyaniline (PANI) exhibits enhanced conductivity and stability:
Derivatization and Salt Formation
CSA forms ammonium salts for improved handling:
Synthesis of Ammonium CSA Salt
| Condition | Detail |
|---|---|
| Solvent | Water/isobutyl methyl ketone |
| Temperature | 80°C |
| Extraction efficiency | 74% (aqueous phase recovery) |
Key Mechanistic Insights
特性
分子式 |
C10H16O4S |
|---|---|
分子量 |
232.3 g/mol |
IUPAC名 |
[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7?,10-/m0/s1 |
InChIキー |
MIOPJNTWMNEORI-MHPPCMCBSA-N |
異性体SMILES |
CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













